molecular formula C16H14ClN5OS B2554443 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 843618-59-7

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2554443
CAS No.: 843618-59-7
M. Wt: 359.83
InChI Key: DARANEOOWLOHBQ-UHFFFAOYSA-N
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Description

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl group at position 4. A thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 4-chlorophenyl ring. This structural framework is associated with significant insecticidal activity, particularly against aphids, as demonstrated in studies comparing it to commercial insecticides like acetamiprid . The compound's efficacy is attributed to its open-chain structure and electron-withdrawing substituents, such as the amino group on the triazole, which may enhance hydrogen bonding with biological targets .

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5OS/c17-12-6-8-13(9-7-12)19-14(23)10-24-16-21-20-15(22(16)18)11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARANEOOWLOHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the acylation of the triazole-thioether intermediate with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens, nitrating agents, sulfonating agents

Major Products

    Oxidation products: Sulfoxides, sulfones

    Reduction products: Amines, alcohols

    Substitution products: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

  • Synthesis and Evaluation : The synthesis of related triazole derivatives involved cyclization reactions that resulted in compounds with promising antimicrobial activity. For instance, studies have shown that certain synthesized derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. This was confirmed through susceptibility screening tests using agar-well diffusion methods .
  • Mechanism of Action : The antimicrobial efficacy of these compounds is attributed to their ability to disrupt cellular processes in pathogens, potentially by interfering with enzyme functions critical for their survival.

Anticancer Properties

The potential anticancer effects of triazole derivatives have also been a focal point of research.

  • In Vitro Studies : Compounds structurally similar to 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide have been tested against various cancer cell lines. These studies indicate that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells .
  • Molecular Docking Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and specific cancer-related targets. This approach helps elucidate the mechanisms through which these compounds may exert their anticancer effects.

Enzyme Inhibition

The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways relevant to various diseases.

  • Acetylcholinesterase Inhibition : Some studies have highlighted the ability of triazole derivatives to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition is crucial as it can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Diuretic Activity

Another area of investigation involves the diuretic properties of triazole derivatives.

  • Research Findings : Studies aimed at exploring the diuretic activity of related compounds have indicated that modifications in the structure significantly influence their efficacy. For example, the introduction of specific substituents has been shown to enhance diuretic activity .

Summary Table of Applications

ApplicationDescription
Antimicrobial ActivityEffective against various bacteria and fungi; disrupts cellular processes in pathogens .
Anticancer PropertiesSelective cytotoxic effects on cancer cell lines; supported by molecular docking studies .
Enzyme InhibitionPotential inhibitor of acetylcholinesterase; implications for neurodegenerative disease treatment .
Diuretic ActivityModifications enhance diuretic effects; structure-dependent efficacy observed .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide would depend on its specific biological target. Generally, triazole derivatives can inhibit enzymes or interact with cellular receptors, disrupting normal cellular functions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Triazole Substitutions: The 4-amino and 5-phenyl groups on the triazole are critical for insecticidal activity. Replacement with pyridinyl (e.g., VUAA1) shifts activity toward ion channel modulation .
  • Acetamide Modifications : The 4-chlorophenyl group optimizes target specificity. Substitution with ethoxy (CAS 332934-58-4) or dichlorophenyl (CAS 573706-72-6) alters solubility and potency .
  • Functional Groups: Electron-withdrawing groups (e.g., cyano in Compound 2) enhance aphid toxicity, while cyclization (e.g., Compound 3 in ) reduces activity .

Physicochemical Properties

  • Melting Points : Varies widely (e.g., 161–184°C for compounds vs. 182–184°C for Compound 2 in ), influenced by crystallinity and substituent bulk.
  • Solubility : Hydrophobic substituents (e.g., dichlorophenyl) reduce aqueous solubility but may improve membrane penetration .

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, including antimicrobial, anticancer, and diuretic effects.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-phenyl-1,2,4-triazole-3-thiol with an appropriate acetamide under specific conditions. The process may utilize catalysts and solvents to enhance yield and purity. Recent advancements include microwave-assisted synthesis techniques that improve efficiency and scalability .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit various enzymes and proteins involved in critical cellular processes. This inhibition can disrupt normal cellular functions, leading to cell death, making it a potential candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that modifications in the molecular structure can enhance the efficacy against various bacterial strains. The introduction of specific substituents has been linked to increased antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies have shown that certain derivatives exhibit significant anti-proliferative effects against HepG2 liver cancer cells with IC50 values indicating potent activity. Structure–activity relationship (SAR) studies suggest that electron-donating groups enhance anticancer activity .

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b15.000Moderate
6e28.399Low

Diuretic Activity

The diuretic effects of related triazole compounds have also been studied. Research indicates that certain structural modifications can lead to enhanced diuretic activity. For example, introducing specific substituents like 2-chlor-6-fluorobenzyliden has been associated with increased diuretic effects .

Case Studies

  • Diuretic Activity Study : A study focused on various derivatives of triazole compounds revealed that some modifications led to significant diuretic effects while others resulted in antidiuretic activity. This highlights the importance of structural variations in determining biological outcomes .
  • Anticancer Evaluation : In a comparative study involving several triazole derivatives against HepG2 cells, compounds with electron-donating groups showed superior anti-proliferative activity compared to those with electron-withdrawing groups. This underscores the potential for designing targeted anticancer agents based on structural insights .

Q & A

Basic: What are the standard synthetic routes for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide?

Methodological Answer:
The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetamide derivatives under basic conditions. For example:

Dissolve the triazole-thiol intermediate in ethanol and aqueous KOH.

Add N-(4-chlorophenyl)chloroacetamide and reflux for 1–2 hours.

Precipitate the product by pouring the mixture into water, followed by filtration and recrystallization from ethanol .

Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
1Ethanol, KOH, RT-
2Reflux, 1–2 h50–70
3Recrystallization85–95

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy : Confirm the presence of aromatic protons (δ 7.2–8.1 ppm), acetamide NH (δ 10.2–10.8 ppm), and triazole protons (δ 8.3–8.6 ppm).
  • Mass spectrometry : Validate molecular weight (e.g., m/z 385.8 for [M+H]⁺).
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., P2₁/c space group) .

Advanced: How do conflicting bioactivity data arise in triazole derivatives, and how can they be resolved?

Methodological Answer:
Discrepancies in biological activity (e.g., antiexudative vs. anti-inflammatory results) often stem from:

  • Solubility variations : Poor aqueous solubility may reduce bioavailability. Use DMSO-water co-solvents (≤1% DMSO) for in vitro assays .
  • Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance electrophilicity, altering receptor binding. Compare analogs with systematic substituent changes (Table 2) .

Table 2: Substituent Impact on Activity (Hypothetical Data)

SubstituentIC₅₀ (µM)LogP
-H1202.1
-Cl452.8
-OCH₃901.9

Advanced: What experimental design considerations address low yields in triazole-thiol coupling?

Methodological Answer:
Low yields during thioether bond formation may result from:

  • Competitive oxidation : Use inert atmospheres (N₂/Ar) to prevent triazole-thiol oxidation to disulfides.
  • pH control : Maintain pH 8–9 with KOH/EtOH to deprotonate the thiol without hydrolyzing the chloroacetamide .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers.
  • PPE : Wear nitrile gloves, lab coats, and goggles.
  • Spill management : Neutralize with sand/silica, then dispose as hazardous waste .

Advanced: How can crystallization challenges be mitigated during purification?

Methodological Answer:
Slow evaporation (e.g., ethyl acetate/cyclohexane) over 10–15 days yields high-purity crystals. Add seed crystals or use anti-solvent (hexane) diffusion for nucleation control .

Advanced: What computational methods predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2).
  • QSAR models : Correlate Hammett constants (σ) of substituents with bioactivity .

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min); purity ≥95% confirmed at λ = 254 nm.
  • Elemental analysis : Match calculated vs. observed C, H, N, S content (deviation ≤0.4%) .

Advanced: Why does the compound exhibit instability under acidic conditions?

Methodological Answer:
The acetamide linkage hydrolyzes in HCl/MeOH (pH < 3), releasing 4-chloroaniline. Stabilize formulations by buffering to pH 6–7 or using enteric coatings for oral delivery .

Advanced: How do solvent choices impact pharmacological assay outcomes?

Methodological Answer:

  • DMSO : ≤0.1% to avoid cytotoxicity.
  • Saline-Tween 20 : Enhances solubility for in vivo studies. Validate with vehicle controls to exclude solvent artifacts .

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